Urea, 1,1'-ethylenebis(3-cyclohexyl-1-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1,1’-ethylenebis(3-cyclohexyl-1-nitroso-) is a chemical compound characterized by its unique structure, which includes two cyclohexyl groups and nitroso functionalities
Preparation Methods
The synthesis of Urea, 1,1’-ethylenebis(3-cyclohexyl-1-nitroso-) typically involves the reaction of ethylenediamine with cyclohexyl isocyanate, followed by nitrosation. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the process .
Chemical Reactions Analysis
Urea, 1,1’-ethylenebis(3-cyclohexyl-1-nitroso-) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso derivatives, which are important intermediates in organic synthesis.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Urea, 1,1’-ethylenebis(3-cyclohexyl-1-nitroso-) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as an intermediate in various organic reactions.
Biology: The compound’s nitroso groups can interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Urea, 1,1’-ethylenebis(3-cyclohexyl-1-nitroso-) involves its interaction with molecular targets through its nitroso groups. These groups can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to modifications that affect the function of the target molecules. The pathways involved may include inhibition of enzyme activity, alteration of protein structure, and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar compounds to Urea, 1,1’-ethylenebis(3-cyclohexyl-1-nitroso-) include:
- Urea, 1,1’-trimethylenebis(3-cyclohexyl-1-nitroso-)
- Urea, 1,1’-pentamethylenebis(3-cyclohexyl-1-nitroso-)
- 1-cyclohexyl-3-(p-tolyl)urea
Properties
CAS No. |
64624-62-0 |
---|---|
Molecular Formula |
C16H28N6O4 |
Molecular Weight |
368.43 g/mol |
IUPAC Name |
3-cyclohexyl-1-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-1-nitrosourea |
InChI |
InChI=1S/C16H28N6O4/c23-15(17-13-7-3-1-4-8-13)21(19-25)11-12-22(20-26)16(24)18-14-9-5-2-6-10-14/h13-14H,1-12H2,(H,17,23)(H,18,24) |
InChI Key |
RVKJRHLXLFLTJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(CCN(C(=O)NC2CCCCC2)N=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.